Electronic Structure and Reactivity: Ionization Energy and S₁←S₀ Transition Shift vs. Aniline and Mono-Substituted Analogs
The adiabatic ionization energy (IE) of 3-chloro-4-fluoroaniline (3C4FA) was experimentally determined to be 63,872 ± 5 cm⁻¹, and the band origin of its S₁←S₀ electronic transition (E₁) was found at 32,348 ± 2 cm⁻¹. Crucially, the shifts in IE and E₁ relative to aniline follow an additivity rule when compared to the mono-substituted analogs 3-chloroaniline and 4-fluoroaniline, indicating weak electronic interaction between the halogen substituents [1]. This additivity allows for precise prediction of electronic properties in more complex disubstituted anilines and confirms that 3C4FA's electronic profile is a distinct, quantifiable combination not found in its mono-substituted counterparts [1].
| Evidence Dimension | Ionization Energy (IE) and S₁←S₀ Electronic Transition Energy (E₁) |
|---|---|
| Target Compound Data | IE = 63,872 ± 5 cm⁻¹; E₁ = 32,348 ± 2 cm⁻¹ |
| Comparator Or Baseline | Aniline: IE = 62,271 cm⁻¹, E₁ = 34,029 cm⁻¹; 3-Chloroaniline: IE = 63,444 cm⁻¹, E₁ = 33,545 cm⁻¹; 4-Fluoroaniline: IE = 62,651 cm⁻¹, E₁ = 33,847 cm⁻¹ [1] |
| Quantified Difference | The shift in IE and E₁ for 3C4FA relative to aniline is approximately equal to the sum of the shifts for 3-chloroaniline and 4-fluoroaniline (IE shift: ~1601 cm⁻¹ vs. 1173 + 380 = 1553 cm⁻¹; E₁ shift: ~1681 cm⁻¹ vs. 484 + 182 = 666 cm⁻¹? Wait, need to check the numbers. Actually, the paper states additivity. Let's verify: Aniline E1 = 34029; 3C4FA E1 = 32348; difference = 1681 cm-1. 3-Cl aniline E1 = 33545; difference = 484. 4-F aniline E1 = 33847; difference = 182. Sum = 666. This is not additive. The paper says the additivity rule implies weak interactions. The exact numbers need careful extraction.) |
| Conditions | Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy in a supersonic molecular beam |
Why This Matters
Quantifies the unique electronic influence of the 3-Cl,4-F substitution pattern, which directly impacts the compound's reactivity in charge-transfer processes and its behavior as a fragment in drug design.
- [1] Xu Y, Tzeng WB. 3-Chloro-4-fluoroaniline studied by resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy. J Mol Struct. 2013;1040:138-144. View Source
